molecular formula C19H16F2N2 B14186780 2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine CAS No. 909568-11-2

2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine

Cat. No.: B14186780
CAS No.: 909568-11-2
M. Wt: 310.3 g/mol
InChI Key: PAFNFIYHZHVXSV-UHFFFAOYSA-N
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Description

2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine and a suitable pyrazine precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high efficiency in the production process. The industrial methods are designed to minimize waste and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-chlorophenyl)-5-(propan-2-yl)pyrazine
  • 2,3-Bis(4-bromophenyl)-5-(propan-2-yl)pyrazine
  • 2,3-Bis(4-methylphenyl)-5-(propan-2-yl)pyrazine

Uniqueness

2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it more suitable for certain applications compared to its analogs with different substituents. The fluorine atoms also contribute to its distinct biological activities and potential therapeutic properties.

Properties

CAS No.

909568-11-2

Molecular Formula

C19H16F2N2

Molecular Weight

310.3 g/mol

IUPAC Name

2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrazine

InChI

InChI=1S/C19H16F2N2/c1-12(2)17-11-22-18(13-3-7-15(20)8-4-13)19(23-17)14-5-9-16(21)10-6-14/h3-12H,1-2H3

InChI Key

PAFNFIYHZHVXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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